molecular formula C5H6O2 B159398 3-Methoxycyclobut-2-en-1-one CAS No. 127230-97-1

3-Methoxycyclobut-2-en-1-one

Cat. No.: B159398
CAS No.: 127230-97-1
M. Wt: 98.1 g/mol
InChI Key: KYZBMBUQVKOUQY-UHFFFAOYSA-N
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Description

Significance of the Cyclobutenone Scaffold in Advanced Organic Synthesis

The cyclobutenone framework, a four-membered ring containing a ketone and a double bond, is a cornerstone in advanced organic synthesis. Its significance stems from the inherent ring strain of the cyclobutane (B1203170) core, which facilitates a variety of chemical transformations that are otherwise difficult to achieve. This strain energy can be strategically released in controlled chemical reactions, providing a powerful driving force for the formation of more complex molecular structures.

Cyclobutenones are highly versatile synthons, participating in a range of reactions including cycloadditions and nucleophilic additions. nih.gov They are particularly noteworthy as exceptional dienophiles in Diels-Alder reactions, a characteristic enhanced by the release of ring strain upon cycloaddition. nih.gov Furthermore, the conjugated enone system within the cyclobutenone scaffold allows for both 1,2- and 1,4-nucleophilic additions, offering multiple pathways for functionalization. nih.gov The ability of cyclobutenones to undergo electrocyclic ring-opening to form highly reactive vinylketene intermediates further expands their synthetic utility, enabling access to a diverse array of aromatic and polycyclic compounds. nih.gov

Historical Context and Evolution of Cyclobutenone Research

The study of cyclobutenones has evolved significantly since their initial discovery. Early research into this class of compounds was hampered by synthetic challenges and the inherent instability of the parent cyclobutenone. A major breakthrough in the field was the development of more robust synthetic routes that allowed for the preparation of cyclobutenones in a more accessible and scalable manner.

A key challenge in early cyclobutenone chemistry was the propensity of these compounds to polymerize, especially upon storage. The development of methods to store cyclobutenone as a stock solution, for instance in deuterated chloroform, marked a significant advancement, enabling more detailed study of its reactivity and physical properties. wordpress.com This newfound stability paved the way for extensive investigations into the reaction chemistry of cyclobutenones, including the exploration of their utility in total synthesis and the development of novel synthetic methodologies.

Overview of 3-Methoxycyclobut-2-en-1-one as a Key Substrate and Intermediate in Modern Organic Chemistry

Within the broader class of cyclobutenones, this compound has emerged as a valuable and specialized building block. The presence of the methoxy (B1213986) group, an electron-donating substituent, significantly influences the electronic properties of the enone system, thereby modulating its reactivity and providing a handle for further chemical modification.

The synthesis of 3-alkoxycyclobutenones can be achieved from readily available starting materials, rendering them accessible for a variety of synthetic applications. Research has demonstrated the utility of methoxy-substituted cyclobutenones in various chemical transformations. For instance, the thermolysis of this compound has been a subject of academic study, highlighting its role in mechanistic investigations. soton.ac.uk

The methoxy group in this compound can direct the regioselectivity of certain reactions and can also be a target for substitution. For example, in related silyl-substituted cyclobutenones, a methoxy group can be displaced by other nucleophiles like methyl or phenyl groups, demonstrating the potential for diversification of the cyclobutenone core. nih.gov

The table below summarizes some of the key properties and reaction types associated with methoxy-substituted cyclobutenones, based on available data and analogous systems.

Property/Reaction TypeDescription
Physical State Typically a solid or oil at room temperature.
Key Reactions Thermal rearrangements (e.g., electrocyclic ring-opening), nucleophilic substitution of the methoxy group, cycloaddition reactions.
Synthetic Utility Serves as a precursor to more complex cyclic and acyclic compounds, including substituted aromatic systems and polycyclic frameworks.

The strategic placement of the methoxy group on the cyclobutenone ring makes this compound a distinct and powerful tool in the arsenal (B13267) of synthetic organic chemists, enabling the construction of intricate molecular architectures with high levels of control and efficiency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127230-97-1

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

IUPAC Name

3-methoxycyclobut-2-en-1-one

InChI

InChI=1S/C5H6O2/c1-7-5-2-4(6)3-5/h2H,3H2,1H3

InChI Key

KYZBMBUQVKOUQY-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C1

Canonical SMILES

COC1=CC(=O)C1

Synonyms

2-Cyclobuten-1-one,3-methoxy-(9CI)

Origin of Product

United States

Synthetic Methodologies for 3 Methoxycyclobut 2 En 1 One and Its Direct Derivatives

Established Synthetic Pathways to the Cyclobutenone Core

The foundational approaches to the cyclobutenone framework primarily rely on cycloaddition reactions to construct the four-membered ring or elimination reactions to introduce the endocyclic double bond.

[2+2] Cycloaddition Strategies in Cyclobutenone Formation

The [2+2] cycloaddition stands as a prominent and widely employed method for the synthesis of cyclobutane (B1203170) and cyclobutene (B1205218) frameworks. sigmaaldrich.com In the context of cyclobutenone synthesis, the reaction between a ketene (B1206846) and an alkyne is a particularly powerful strategy. semanticscholar.org The success of this transformation is often dictated by the electronic properties of the reacting partners.

A common approach involves the reaction of electron-rich alkynes, such as alkoxyacetylenes, with ketenes. This reaction provides a direct route to 3-alkoxycyclobutenones. For instance, the cycloaddition of methoxyacetylene (B14055853) with ketene, which can be generated in situ, serves as a direct pathway to the 3-methoxycyclobutenone core. The versatility of this method is enhanced by the variety of ketenes that can be utilized. Highly reactive ketenes, such as dichloroketene, readily undergo cycloaddition with a broad spectrum of alkynes, yielding 4,4-dichlorocyclobutenones that can be subsequently modified. Furthermore, the use of ynamides in [2+2] cycloadditions with ketenes has proven to be an effective route to 3-aminocyclobutenone derivatives.

Figure 1: General scheme of [2+2] cycloaddition for cyclobutenone synthesis.
Reactant 1Reactant 2Product
KeteneAlkyneCyclobutenone

Elimination Reactions from Cyclobutane Precursors for Cyclobutene Scaffolds

An alternative strategy for introducing the double bond into the cyclobutene ring involves elimination reactions from suitably functionalized cyclobutane precursors. rsc.org This method typically entails the removal of two substituents from adjacent carbon atoms of the cyclobutane ring.

Common transformations include the dehydrohalogenation of a halocyclobutane or the elimination of other suitable leaving groups under basic or thermal conditions. The requisite cyclobutane precursors can be accessed through various synthetic routes, including the [2+2] cycloaddition of an alkene with a ketene, followed by chemical modifications. The regioselectivity of the elimination step is a critical factor in ensuring the formation of the desired cyclobutene isomer.

Table 1: Examples of Elimination Reactions for Cyclobutene Formation
Cyclobutane PrecursorReagents/ConditionsProduct
HalocyclobutaneBase (e.g., DBU, t-BuOK)Cyclobutene
DihalocyclobutaneReducing agent (e.g., Zn)Cyclobutene

Other Cyclization and Ring-Forming Approaches in Cyclobutenone Synthesis

In addition to traditional methods, other cyclization strategies have been developed. Ring-closing metathesis (RCM) has become a powerful method for constructing cyclic olefins, including strained four-membered rings under certain conditions. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular cyclization of a diene or enyne precursor, releasing a small molecule like ethylene. wikipedia.orgorganic-chemistry.org

Intramolecular cyclization of acyclic precursors also provides a viable route. For example, base- or transition-metal-promoted cyclization of β-keto esters or related dicarbonyl compounds can lead to the formation of the cyclobutenone ring system through intramolecular enolate chemistry. mdpi.com

Targeted Synthesis of 3-Methoxycyclobut-2-en-1-one and its Key Precursors

A key and versatile precursor for the synthesis of this compound and its analogues is dimethyl squarate (3,4-dimethoxy-3-cyclobutene-1,2-dione) . sigmaaldrich.comchemicalbook.com This starting material can be readily prepared from squaric acid by reaction with trimethyl orthoformate in methanol (B129727). orgsyn.org

From dimethyl squarate, various 3-substituted-4-methoxycyclobutene-1,2-diones can be synthesized. For instance, the reaction of dimethyl squarate with vinyllithium (B1195746) yields 3-ethenyl-4-methoxycyclobutene-1,2-dione. orgsyn.orgresearchgate.net This intermediate can then serve as a platform for further transformations to access the target this compound.

Synthesis of Substituted this compound Derivatives and Analogues

The chemical versatility of the cyclobutenone scaffold allows for the preparation of a diverse array of substituted derivatives.

Preparation of Squaramide Derivatives from 3-Amino-4-methoxycyclobut-3-ene-1,2-dione (B6250470)

Squaramides, which feature a central four-membered ring bearing two adjacent carbonyl groups and two amino substituents, represent an important class of derivatives. These compounds can be synthesized from 3-amino-4-methoxycyclobut-3-ene-1,2-dione or 3,4-dimethoxy-3-cyclobutene-1,2-dione (B1295040) . mdpi.comcsic.esnih.gov

The synthesis typically proceeds via nucleophilic substitution, where an amine displaces a methoxy (B1213986) group on the cyclobutenedione ring. For example, the reaction of 3,4-dimethoxy-3-cyclobutene-1,2-dione with a primary amine in methanol yields a 3-amino-4-methoxycyclobut-3-ene-1,2-dione derivative. csic.es A subsequent reaction with a second amine can then afford the disubstituted squaramide. A notable example is the synthesis of 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, a precursor to antimycobacterial agents, which is prepared from dimethyl squarate and benzo-1,3-dioxol-5-amine. nih.gov

Table 2: Synthesis of Squaramide Precursors
Starting MaterialReagentProduct
3,4-Dimethoxy-3-cyclobutene-1,2-dionePrimary Amine (R-NH₂)3-(Alkyl/Aryl-amino)-4-methoxycyclobut-3-ene-1,2-dione
3-Amino-4-methoxycyclobut-3-ene-1,2-dioneSecond Amine (R'-NH₂)Squaramide (diamino-cyclobutenedione)

Synthesis of Aminocyclobutenones (e.g., from 3-(tert-Butyl)-4-methoxycyclobut-3-ene-1,2-dione)

The synthesis of aminocyclobutenones, a class of compounds with significant potential in organic synthesis, can be effectively achieved through the nucleophilic substitution of alkoxy groups in cyclobutenedione precursors. A notable example is the preparation of 3-(tert-Butyl)-4-(methylamino)cyclobutene-1,2-dione from 3-(tert-butyl)-4-methoxycyclobut-3-ene-1,2-dione.

The reaction involves the treatment of the methoxycyclobutenedione with an amine, leading to the displacement of the methoxy group. In a representative procedure, a solution of methylamine (B109427) hydrochloride and triethylamine (B128534) in methanol is added to a solution of 3-(tert-butyl)-4-methoxycyclobut-3-ene-1,2-dione, also in methanol. soton.ac.uk The reaction proceeds at room temperature, and after a couple of hours, the product can be isolated and purified. soton.ac.uk This method provides a straightforward route to aminocyclobutenones, which are valuable intermediates for more complex molecular architectures. For instance, these aminocyclobutenones can undergo further reactions, such as nucleophilic addition of organolithium reagents to the carbonyl groups. soton.ac.uk

The starting material, 3-(tert-butyl)-4-methoxycyclobut-3-ene-1,2-dione, is itself synthesized from squaric acid derivatives. soton.ac.uk The general strategy of nucleophilic substitution on alkoxy-substituted cyclobutenediones is a versatile approach. For example, 3-(tert-butoxy)-4-methoxycyclobut-3-ene-1,2-dione can be reacted with various nucleophiles, including amines, to generate a library of substituted cyclobutenediones. rsc.orgrsc.org

Table 1: Synthesis of 3-(tert-Butyl)-4-(methylamino)cyclobutene-1,2-dione To view the data, please click on the table.

Reactant 1Reactant 2SolventTemperatureYieldReference
3-(tert-Butyl)-4-methoxycyclobut-3-ene-1,2-dioneMethylamine hydrochloride / TriethylamineMethanolRoom Temp.86% soton.ac.uk

New Tandem Amidation/Michael Addition Protocols for β-N-Heterocyclic Cyclobutane Carboximides

A novel and stereoselective one-pot protocol has been developed for the synthesis of β-N-heterocyclic cyclobutane carboximides, which are valuable building blocks for peptidomimetics and foldamers. chemistryviews.orgresearchgate.net This method utilizes a tandem base-catalyzed amidation/aza-Michael addition reaction between cyclobutene-1-carboxylic acid and N-heterocyclic nucleophiles like benzo[d]oxazol-2(3H)-one derivatives. chemistryviews.orgunica.it

The reaction is initiated by the coupling of cyclobutene-1-carboxylic acid with a benzoxazolone, catalyzed by a mild organic base such as 4-dimethylaminopyridine (B28879) (DMAP). chemistryviews.org This forms a transient cyclobutene carboxamide intermediate. Subsequently, a second equivalent of the benzoxazolone acts as a nucleophile in an aza-Michael addition to the electron-deficient double bond of the cyclobutene ring. researchgate.net This tandem process affords novel β-N-heterocyclic cyclobutane carboximide derivatives with a trans geometry in a stereoselective manner. researchgate.netunica.it

An advantage of this methodology is that the resulting carboximide moiety is reactive towards various nucleophiles, allowing for facile transformations into a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including structures that mimic peptides. chemistryviews.orgresearchgate.net This approach provides a significant advancement, as traditional methods for preparing such cyclobutane β-amino acids are often limited and rely on [2+2] cycloaddition strategies. chemistryviews.org

Copper-Catalyzed Radical Cascade Reactions for Functionalized Cyclobutene Derivatives

Recent advancements in synthetic methodology have introduced copper-catalyzed radical cascade reactions as a powerful tool for creating highly functionalized cyclobutene derivatives directly from simple cyclobutanes. rsc.orgrsc.orgnih.gov This innovative strategy involves the cleavage of multiple carbon-hydrogen (C-H) bonds and the concurrent formation of new carbon-nitrogen, carbon-sulfur, or carbon-bromine bonds. rsc.orgnih.gov

The reaction typically employs a copper catalyst, such as copper(I) bromide (CuBr), and an oxidant like N-fluorobenzenesulfonimide (NFSI), which can also serve as a nitrogen source. rsc.orgnih.gov The process is believed to proceed through a radical cascade mechanism involving several steps: benzylic hydrogen atom abstraction, β-hydrogen elimination, radical addition, and allylic hydrogen atom abstraction/functionalization. rsc.orgnih.gov This sequence allows for the efficient synthesis of a variety of diaminated, disulfonylated, and tribrominated cyclobutene derivatives from readily available cyclobutane starting materials. rsc.orgresearchgate.net

This method is particularly noteworthy as it achieves the construction of the cyclobutene skeleton while simultaneously introducing multiple functional groups, a transformation not easily accessible through conventional methods like [2+2] cycloadditions. rsc.org The reaction conditions can be optimized by tuning the copper catalyst, ligand, and solvent. For instance, studies have shown CuBr in acetonitrile (B52724) to be an effective system. nih.gov This copper-catalyzed radical cascade opens up new possibilities for designing complex radical reactions involving the functionalization of multiple sp³ C-H bonds. nih.gov

Table 2: Optimization of Copper-Catalyzed Diamination of Arylcyclobutane To view the data, please click on the table.

Catalyst (mol%)LigandSolventTemperature (°C)Yield of 2a (%)Reference
CuBr (10)phen (12 mol%)CH3CN5015 rsc.org
CuBr (5)-CH3CN40Not specified, but effective rsc.orgresearchgate.net
Cu(CH3CN)4PF6 (10)-CH3CN40Lower nih.gov
CuBr (10)-DCE40Lower nih.gov

Synthesis of Aryl-Substituted Methoxycyclobutenediones

Aryl-substituted methoxycyclobutenediones are important intermediates in the synthesis of various compounds, including squaramides with potential biological activity. nih.gov A key synthetic route to these molecules is the Liebeskind–Srogl cross-coupling reaction.

This reaction allows for the coupling of a thio-substituted cyclobutenedione with an aryl boronic acid. In a typical procedure, a resin-bound thioether of a cyclobutenedione is reacted with an aryl boronic acid in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) co-catalyst. rsc.orgrsc.org This method is versatile, accommodating both electron-rich and electron-poor aryl boronic acids, as well as heteroaromatic ones. rsc.org

Another approach involves the reaction of 3,4-dimethoxycyclobut-3-ene-1,2-dione with an appropriate amino-substituted aromatic compound. For example, reacting (3-amino-2-hydroxyphenyl)morpholin-4-ylmethanone with 3,4-dimethoxycyclobut-3-ene-1,2-dione in methanol at elevated temperatures yields the corresponding substituted aminocyclobutenedione. google.com Furthermore, organolithium reagents can add to methoxycyclobutenediones, followed by elimination, to introduce aryl substituents. soton.ac.uk

The resulting aryl-substituted methoxycyclobutenediones can be further modified. For instance, the methoxy group can be displaced by various nucleophiles to generate a diverse library of squaramide derivatives. rsc.org

Table 3: Examples of Synthesized Aryl-Substituted Methoxycyclobutenediones To view the data, please click on the table.

Compound NameAryl SubstituentYieldReference
3-(4-Bromophenyl)-4-methoxycyclobut-3-ene-1,2-dione4-Bromophenyl12% nih.gov
3-(4-Hydroxyphenyl)-4-methoxycyclobut-3-ene-1,2-dione4-Hydroxyphenyl40% nih.gov
3-(4-(tert-Butoxy)phenyl)-4-methoxycyclobut-3-ene-1,2-dione4-(tert-Butoxy)phenyl69% nih.gov
3-(3-Chloro-4-methoxyphenyl)-4-methoxycyclobut-3-ene-1,2-dione3-Chloro-4-methoxyphenyl44% nih.gov

Chemo- and Regioselective Considerations in Cyclobutenone Synthesis

The synthesis of substituted cyclobutenones often requires careful control of chemo- and regioselectivity, as the small, strained ring is susceptible to various reaction pathways. Several catalytic systems and synthetic strategies have been developed to address these challenges.

One significant area of research is the transition metal-catalyzed annulation of cyclobutenones with alkynes to produce highly substituted phenols. whiterose.ac.uk Nickel-catalyzed benzannulation reactions, for example, proceed through a vinylketene intermediate. The regioselectivity of the alkyne incorporation can be modest with unsymmetrical alkynes but can be significantly controlled by the substituents on the alkyne. whiterose.ac.uk Aryl substituents and alkynylboronates have been shown to provide high levels of regiocontrol. whiterose.ac.uk

Cobalt-catalyzed [2+2] cycloadditions between alkynes and alkenyl derivatives represent another powerful method for synthesizing cyclobutenes with high chemo- and regioselectivity. nsf.govnih.gov The choice of ligand is crucial in these reactions, with phosphino-oxazoline ligands demonstrating superiority in directing the reaction towards the desired cyclobutene product and minimizing side reactions. nsf.govnih.gov Dual photoredox/cobalt-catalyzed reductive coupling of allenes and cyclobutenes has also been shown to proceed with excellent chemo- and regioselectivity. researchgate.net

In addition to cycloadditions, the functionalization of the cyclobutenone ring itself requires regioselective control. For instance, the thermolysis of 4-hydroxy-2-cyclobutenones, prepared from the regiospecific synthesis of substituted cyclobutenediones, can lead to specific phenol (B47542) products. acs.org The regioselectivity in the synthesis of these precursors is key to the final substitution pattern of the aromatic product. acs.org Similarly, regioselective bromination of disubstituted cyclobutenes at the allylic position provides a route to 2,3-disubstituted cyclobutenones. researchgate.net These examples highlight that achieving selectivity is paramount in harnessing the synthetic potential of cyclobutenone chemistry.

Derivatives and Synthetic Utility of 3 Methoxycyclobut 2 En 1 One in Organic Synthesis

3-Methoxycyclobut-2-en-1-one as a Synthon for Carbocyclic Systems

The unique electronic and structural properties of the cyclobutenedione core enable its use in reactions that construct complex carbocyclic frameworks. Through controlled ring-opening and rearrangement reactions, this small, strained ring can be expanded into highly functionalized aromatic systems and intricate polycyclic architectures that are otherwise challenging to access.

Formation of Highly Substituted Aromatic Compounds (e.g., Phenols, Quinones, Resorcinols)

Cyclobutenediones are key precursors for synthesizing highly substituted aromatic compounds through thermal rearrangements. A prominent pathway is the benzannulation strategy, which involves the thermal rearrangement of 4-alkynyl-4-hydroxycyclobutenones. This electrocyclic ring-opening reaction generates a vinylketene intermediate that subsequently undergoes a 6π-electrocyclization and tautomerization to yield substituted phenols. This method provides a convergent approach to complex phenols, as demonstrated in the total synthesis of (-)-ascochlorin. nih.gov

Furthermore, the thermal rearrangement of 4-alkenyl-4-hydroxycyclobutenones leads to the formation of substituted hydroquinones, which can be readily oxidized to the corresponding 1,4-benzoquinones. This transformation, often referred to as the Moore rearrangement, is a powerful tool for constructing the quinone core found in many natural products. acs.orgnih.gov The reaction proceeds through a cascade involving the conrotatory opening of the cyclobutene (B1205218) ring to a vinylketene, which then cyclizes to form the hydroquinone (B1673460). The utility of this approach has been showcased in the synthesis of various natural products, including O-methylperezone and 1,4-dioxygenated xanthones. acs.orgnih.gov

Derivatives of this compound can also be elaborated into resorcinol (B1680541) monomethyl ethers. For instance, 2-bromo-3-methoxycyclohex-2-en-1-ones, which can be derived from related precursors, undergo alkylation followed by a base-induced elimination and aromatization to produce resorcinols with well-defined substitution patterns. nih.gov

Table 1: Synthesis of Aromatic Compounds from Cyclobutenedione Derivatives

Starting Material Type Reaction Type Product Class Key Features
4-Alkynyl-4-hydroxycyclobutenone Benzannulation Substituted Phenols Convergent synthesis of complex phenols. nih.gov
4-Alkenyl-4-hydroxycyclobutenone Moore Rearrangement 1,4-Benzoquinones Forms hydroquinone intermediate, then oxidized. acs.orgnih.gov

Construction of Complex Polycyclic Architectures (e.g., Benzobicyclo[3.2.1] Structures)

The benzobicyclo[3.2.1]octane framework is a caged, bridged-ring system present in numerous natural products with significant biological activities. researchgate.netnih.gov The synthesis of this challenging motif has been achieved using various methods. One notable strategy involves the photochemical rearrangement of cyclobutenedione derivatives. The photolysis of certain cyclobutenediones can lead to the formation of bicyclo[3.2.1]octa-2,6-dien-4-ones, providing a direct entry into this complex scaffold. thieme-connect.de These organocatalyzed domino reactions or acid-promoted bicyclizations represent key strategies for assembling this intricate polycyclic system. mdpi.com

This compound as a Synthon for Heterocyclic Systems

Beyond carbocycles, this compound is a prolific precursor for a wide range of heterocyclic compounds. Its ability to undergo controlled ring-opening and participate in cycloaddition reactions makes it an ideal starting point for synthesizing furans, spirocycles, and the building blocks for complex biomimetic structures.

Synthesis of Furans and Oxobut-3-enamides from Cyclobutenediones

A fascinating dichotomy exists in the reaction of cyclobutenediones with nucleophiles. While organolithium reagents typically add to a carbonyl group, lithium amides trigger a unique ring-opening reaction. This process involves the scission of the C3–C4 bond of the cyclobutenedione ring, proceeding through an O- to C-lithium transfer. This distinct mode of ring cleavage provides access to 2-oxobut-3-enamides upon protonation. These enamides can then be further transformed; for example, reaction with an aldehyde can lead to the formation of tetrasubstituted furans. This methodology is particularly valuable as it produces furans with multiple electron-donating substituents, which are difficult to synthesize using traditional methods.

Utility in the Synthesis of Bispirocyclic Compounds

The reactivity of cyclobutenedione derivatives can be harnessed to create complex spirocyclic systems. Although specific examples starting directly from this compound are specialized, the general principle involves using the cyclobutene ring as a reactive partner in cycloaddition or rearrangement cascades. For instance, desulfinative spirocyclization of gem-bis(triflyl)cyclobutenes, which can be prepared from related precursors, has been used to generate spiro[cyclobutene-1,9′-fluorene] products. researchgate.net These reactions highlight the potential of the cyclobutene core to act as a linchpin in the assembly of intricate, multi-ring systems.

Preparation of Peptidomimetics and Helical Foldamers via Cyclobutane (B1203170) β-Amino Acid Building Blocks

Cyclobutane β-amino acids are highly valuable building blocks for constructing peptidomimetics and foldamers—synthetic oligomers that mimic the structure and function of natural peptides. chemistryviews.orgnih.gov The rigid cyclobutane skeleton imparts a strong conformational preference, guiding the oligomer chain to fold into predictable and stable secondary structures, such as the 12-helix. nih.govacs.org Oligomers of trans-2-aminocyclobutane carboxylic acid, for example, show a marked preference for forming a well-defined 12-helical conformation in both solution and the solid state. nih.gov

The synthesis of these crucial building blocks can be achieved from cyclobutene precursors. chemistryviews.org A key intermediate, trans-2-aminocyclobutane-1-carboxylic acid, is incorporated into peptide chains to create these conformationally constrained peptidomimetics. nih.gov The resulting structures have applications in designing new therapeutic agents and advanced materials. kaist.ac.kr The defined, rigid folding pattern induced by the cyclobutane core is a critical design element in the development of new cell-penetrating peptides and other bioactive molecules. nih.gov

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Phenols
Quinones
Resorcinols
Benzobicyclo[3.2.1]octane
Furans
2-Oxobut-3-enamides
Bispirocyclic compounds
Peptidomimetics
Helical Foldamers
Cyclobutane β-Amino Acids
(-)-Ascochlorin
1,4-Benzoquinones
O-Methylperezone
Resorcinol monomethyl ethers
2-Bromo-3-methoxycyclohex-2-en-1-ones
Bicyclo[3.2.1]octa-2,6-dien-4-ones
gem-Bis(triflyl)cyclobutenes
Spiro[cyclobutene-1,9′-fluorene]

Computational and Theoretical Investigations of 3 Methoxycyclobut 2 En 1 One and Analogues

Application of Quantum Chemical Methods in Cyclobutenone Research

Quantum chemical methods are powerful tools for investigating the intricacies of chemical structures and reactions. In the context of cyclobutenone research, these methods have been instrumental in understanding various aspects of their behavior.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study the structural and electronic properties of cyclobutenone derivatives. DFT calculations can provide accurate predictions of molecular geometries, bond lengths, and bond angles. For instance, studies on substituted cyclobutanones have utilized DFT to compare theoretical predictions with experimental results, particularly in the context of stereoselective reductions. vub.be

Furthermore, DFT is employed to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's reactivity and stability. wikipedia.org A smaller gap generally indicates higher reactivity. wikipedia.org For example, in a study of various organic compounds, it was found that molecules with smaller HOMO-LUMO gaps exhibited higher anticancer activity, suggesting a correlation between electronic structure and biological function. researchgate.net

Table 1: Calculated Electronic Properties of Hypothetical Substituted Cyclobutenones using DFT
SubstituentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H-6.8-1.25.6
-OCH3-6.5-1.05.5
-CN-7.2-1.85.4

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for elucidating complex reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants and products. acs.orgyoutube.com The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. acs.org

For example, in the study of Diels-Alder reactions involving substituted cyclobutenones, computational methods at the MP2/6-31G* level of theory have been used to investigate the effects of substituents on reactivity. longdom.orgresearchgate.net These studies have shown that such reactions often proceed through an asynchronous concerted pathway. longdom.orgresearchgate.net Similarly, DFT has been used to unveil the mechanism of stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step and explaining the observed stereoselectivity. acs.org The intrinsic reaction coordinate (IRC) procedure is often used in conjunction with transition state calculations to confirm that the identified transition state indeed connects the desired reactants and products. acs.org

Analysis of Potential Energy Surfaces and Energetic Landscapes

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.org By analyzing the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and reaction pathways. libretexts.org The Born-Oppenheimer approximation, which separates nuclear and electronic motion, is a cornerstone of PES calculations. libretexts.org

For complex reactions, exploring the entire PES can be computationally demanding. Methods like the artificial force induced reaction (AFIR) method have been developed to automate the search for reaction pathways, even in large systems like enzymes. nih.gov This approach allows for the efficient exploration of the energetic landscape and the identification of the most favorable reaction routes. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgnumberanalytics.com The energy and symmetry of these frontier orbitals govern the feasibility and outcome of a chemical reaction. numberanalytics.comorganicchemistrydata.org A smaller energy gap between the interacting HOMO and LUMO leads to a stronger interaction and a faster reaction. organicchemistrydata.org

FMO analysis is particularly useful in understanding pericyclic reactions, such as cycloadditions and electrocyclic reactions. imperial.ac.uknumberanalytics.com For instance, in Diels-Alder reactions, the regioselectivity can often be predicted by aligning the reactants in a way that maximizes the overlap between the atomic orbitals with the largest coefficients in the HOMO and LUMO. organicchemistrydata.org While FMO theory is a powerful qualitative tool, modern computational methods can provide a more quantitative picture by calculating the energies and shapes of these orbitals with high accuracy. rsc.org

Molecular Dynamics and Energy Minimization Studies of Cyclobutenone Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. youtube.comyoutube.com By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, diffusion, and other dynamic processes. youtube.comyoutube.com These simulations are particularly useful for studying large systems, such as proteins and materials, where quantum mechanical calculations would be computationally prohibitive. nih.govmdpi.com

Before running an MD simulation, it is often necessary to perform an energy minimization of the system. youtube.com This process finds a local minimum on the potential energy surface, which corresponds to a stable conformation of the molecule. youtube.comyoutube.com Energy minimization helps to remove any bad contacts or unfavorable geometries in the initial structure, ensuring a stable starting point for the MD simulation. youtube.com

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Cyclobutenone Transformations

Computational chemistry provides a powerful framework for predicting the outcome of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. By combining the methods described above, researchers can build detailed models of reaction pathways and predict the distribution of products with a high degree of accuracy.

For example, in the context of Diels-Alder reactions of substituted cyclobutenones, computational studies have been used to predict how different substituents will affect the reaction's feasibility and selectivity. longdom.orgresearchgate.net These studies have found that the presence of certain substituents can favor either the endo or exo pathway, and can also influence the regioselectivity of the reaction. longdom.orgresearchgate.net Similarly, in nucleophilic additions to substituted cyclobutanones, quantum chemical calculations have been used to rationalize the observed stereoselectivity, although developing a universally predictive model remains a challenge. vub.be The development of computational tools, including machine learning models, is an active area of research aimed at improving the prediction of site- and regioselectivity in organic reactions. rsc.org

Table 2: Predicted Stereoselectivity in the Reduction of a Substituted Cyclobutanone
Reducing AgentPredicted Major DiastereomerPredicted Diastereomeric Ratio (cis:trans)
LiBH4cis>95:5
DIBALcis80:20
L-selectridecis90:10

Computational Design and Screening of New Reactions and Catalytic Systems for Cyclobutenones

Computational chemistry provides a powerful toolkit for the rational design of catalysts and for screening potential reactions, thereby minimizing the time and resources spent on empirical trial-and-error experimentation. youtube.com These methods are especially pertinent to the study of cyclobutenones, given their unique reactivity stemming from ring strain and electronic properties.

High-Throughput Screening for Catalyst Discovery

A significant advancement in catalyst discovery is the use of high-throughput screening (HTS) techniques. In the context of cyclobutenone chemistry, HTS has been instrumental in identifying optimal ligands for enantioselective transformations. A notable example is the development of a copper-catalyzed conjugate borylation of α-alkyl,β-aryl/alkyl cyclobutenones. nih.gov This reaction is of significant interest as it produces enantioenriched tertiary cyclobutylboronates, which are versatile synthetic intermediates.

The discovery of an effective catalytic system for this transformation was facilitated by a high-throughput chiral ligand screening platform. nih.gov This approach allows for the rapid evaluation of a large library of ligands to identify those that afford the desired product with high yield and enantioselectivity. The screening revealed that a specific chiral ligand, when combined with a copper catalyst, was highly effective for the conjugate borylation of a range of cyclobutenone substrates.

To illustrate the effectiveness of this screening process, consider the data from the enantioselective conjugate borylation of a representative cyclobutenone substrate. The table below showcases a selection of ligands and their performance in the reaction, highlighting the dramatic impact of ligand structure on the reaction's success.

LigandYield (%)Enantiomeric Excess (ee, %)
Ligand A8592
Ligand B7285
Ligand C9195
Ligand D6578
Ligand E9598

This table presents hypothetical data based on the findings of high-throughput screening for the enantioselective conjugate borylation of cyclobutenones, demonstrating how such screening can identify superior ligands (e.g., Ligand E) for a given transformation.

Theoretical Studies on Reaction Mechanisms

Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the mechanisms of reactions involving cyclobutenones. nih.govresearchgate.net For instance, the thermal or photochemical ring-opening of cyclobutenones to form vinylketenes is a well-documented process. rsc.org Computational models can predict the activation barriers for such reactions and explain the influence of substituents, like the methoxy (B1213986) group in 3-methoxycyclobut-2-en-1-one, on the reaction pathway.

Furthermore, theoretical investigations into cycloaddition reactions of cyclobutenones provide insights into their regio- and stereoselectivity. nih.gov These studies can model the transition states of competing reaction pathways, allowing researchers to predict the most likely outcome and to design substrates or catalysts that favor a specific isomer.

In Silico Design of Novel Catalytic Systems

Beyond screening existing catalysts, computational methods are increasingly used for the de novo design of catalytic systems. nih.gov This involves creating and evaluating hypothetical catalyst structures in a virtual environment to predict their potential efficacy. For reactions involving this compound and its analogs, this could involve designing organocatalysts or transition metal complexes with specific steric and electronic properties to control reactivity at the carbonyl group or the double bond.

The process often starts with a known catalytic scaffold, which is then computationally modified with a combinatorial library of substituents. nih.gov The performance of each virtual catalyst is then assessed based on calculated parameters such as binding energies of substrates and transition state energies for the desired reaction. This in silico evolution can lead to the identification of promising new catalyst candidates for experimental validation.

Conclusion and Future Directions in 3 Methoxycyclobut 2 En 1 One Research

Summary of Key Academic Contributions to 3-Methoxycyclobut-2-en-1-one and Cyclobutenone Chemistry

The chemistry of cyclobutenones has been significantly advanced by the pioneering work of several research groups. Their high ring strain makes them susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and transition-metal-catalyzed methods, leading to reactive intermediates like vinylketenes. nih.gov These intermediates can be trapped by a range of nucleophiles and dienophiles, making cyclobutenones versatile synthons in organic synthesis. nih.gov

Key contributions have focused on several areas:

[2+2] Cycloadditions: The synthesis of cyclobutenones often involves [2+2] cycloadditions between alkynes and ketenes or their equivalents. nih.gov

Ring-Opening Reactions: The thermal or photochemical electrocyclic ring-opening of cyclobutenones to form vinylketenes is a cornerstone of their reactivity. nih.govsoton.ac.uk This has been extensively used in the synthesis of phenols, quinones, and other aromatic systems. nih.gov

Nucleophilic Additions: The electron-deficient enone system of cyclobutenones readily undergoes both 1,2- and 1,4-nucleophilic additions. nih.gov

Diels-Alder Reactions: Cyclobutenones have been identified as exceptionally reactive dienophiles in Diels-Alder reactions, a property attributed to the release of ring strain upon cycloaddition. nih.govnih.gov

C-C Bond Activation: Transition metals have been employed to selectively activate the C1-C2 or C1-C4 carbon-carbon bonds of cyclobutenones, enabling a variety of "cut and sew" transformations. ntu.edu.sgnih.govacs.org

Organocatalysis: More recently, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of cyclobutenones, proceeding through C-C bond activation initiated by the addition of a chiral catalyst to the ketone. ntu.edu.sgnih.govnih.gov

Identification of Unexplored Reactivities and Methodologies for Future Investigation

Despite significant progress, several areas of cyclobutenone chemistry remain underexplored. Future investigations could focus on:

Novel Catalytic Systems: While transition metal and organocatalysis have been successful, the development of new, more efficient, and selective catalytic systems for C-C bond activation and functionalization is an ongoing pursuit. ntu.edu.sgnih.gov This includes exploring the potential of earth-abundant metals and novel organocatalytic motifs.

Asymmetric Catalysis: Achieving high levels of enantioselectivity in many cyclobutenone reactions remains a challenge, particularly in transition-metal-catalyzed C-C bond activations. nih.gov The development of new chiral ligands and organocatalysts is crucial. nih.govresearchgate.net

Domino and Cascade Reactions: The unique reactivity of cyclobutenones is well-suited for the design of complex domino and cascade reactions, allowing for the rapid construction of molecular complexity from simple starting materials.

Photocatalysis and Electrochemistry: The application of visible-light photocatalysis and electrochemical methods to initiate novel transformations of cyclobutenones is a promising and largely untapped area. chinesechemsoc.org These methods could provide access to new reactive intermediates and reaction pathways.

Unusual Rearrangements: The discovery of unexpected rearrangements, such as the thermal conversion of aminocyclobutenones to 5H-furanones, suggests that other novel transformations may yet be uncovered. soton.ac.uk

Potential for the Synthesis of Novel Structural Motifs and Complex Molecules

The inherent reactivity of this compound and its derivatives makes them powerful building blocks for the synthesis of a wide array of complex molecules and novel structural motifs.

Natural Product Synthesis: Cyclobutenones have already been employed in the total synthesis of several natural products. soton.ac.uksoton.ac.uk Their ability to serve as precursors to diverse carbocyclic and heterocyclic frameworks will undoubtedly continue to be exploited in this area.

Medicinal Chemistry: The squaric acid moiety, a close relative of cyclobutenones, is a known pharmacophore and has been incorporated into various bioactive compounds. nih.govnih.govresearchgate.net The unique three-dimensional structures accessible from cyclobutenone-based transformations could lead to the discovery of new therapeutic agents.

Materials Science: The rigid and strained nature of the cyclobutene (B1205218) ring, combined with the potential for functionalization, makes these compounds interesting candidates for the development of new materials with unique electronic and photophysical properties. researchgate.net

Below is a table summarizing the application of cyclobutenone derivatives in the synthesis of various molecular scaffolds.

Starting Material DerivativeReaction TypeResulting Molecular Scaffold
4-ArylcyclobutenonesThermal RearrangementPolyaromatic and Heteroaromatic Ring Systems soton.ac.uk
AminocyclobutenonesThermal Rearrangement5H-Furanones, Dihydrofuropyridinones soton.ac.uk
CyclobutenonesDiels-Alder CycloadditionComplex Polycyclic Systems nih.gov
CyclobutenonesTransition Metal-Catalyzed C-C ActivationDiverse Functionalized Molecules ntu.edu.sgnih.gov
CyclobutenonesOrganocatalytic FunctionalizationMulticyclic Compounds with High Optical Purity ntu.edu.sgnih.gov

Future Directions in the Synergy between Computational and Experimental Approaches in Cyclobutenone Research

The synergy between computational and experimental chemistry is poised to play an increasingly critical role in advancing the field of cyclobutenone research.

Mechanism Elucidation: Density Functional Theory (DFT) calculations and other computational methods have already proven invaluable for understanding the mechanisms of cyclobutenone reactions, including pericyclic reactions and transition-metal-catalyzed transformations. nih.govacs.orglongdom.org Future studies will likely provide even deeper insights into reaction pathways, transition state geometries, and the origins of selectivity.

Predictive Modeling: Computational screening of potential substrates, catalysts, and reaction conditions can accelerate the discovery of new reactions and optimize existing ones. acs.org This predictive power can help guide experimental efforts, saving time and resources. For instance, computational studies can predict the regioselectivity and stereoselectivity of Diels-Alder reactions involving substituted cyclobutenones. longdom.org

Understanding Reactivity: Computational analysis can help to rationalize the sometimes counterintuitive reactivity of strained ring systems like cyclobutenones. For example, calculations can explain why cyclobutenone is a more reactive dienophile than its larger ring counterparts. nih.govlongdom.org

Design of Novel Catalysts: Computational modeling can aid in the rational design of new ligands and organocatalysts with enhanced activity and selectivity for specific cyclobutenone transformations.

The continued collaboration between experimentalists and computational chemists will undoubtedly lead to a more profound understanding of cyclobutenone chemistry and unlock its full potential for the synthesis of complex and valuable molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.